Pyrimidine-4-carbonitrile

Catalog No.
S1900072
CAS No.
42839-04-3
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbonitrile

CAS Number

42839-04-3

Product Name

Pyrimidine-4-carbonitrile

IUPAC Name

pyrimidine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H

InChI Key

ZIEWSZYVEDTXGH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C#N

Canonical SMILES

C1=CN=CN=C1C#N
  • Heterocyclic Chemistry

    Pyrimidine-4-carbonitrile belongs to the class of heterocyclic compounds, which are organic molecules with a ring structure containing atoms other than carbon. Heterocyclic chemistry is a vast field of research focused on synthesizing and studying these compounds due to their diverse properties and applications in various fields, including pharmaceuticals and materials science .

  • Derivatives and Analogs

    Pyrimidine-4-carbonitrile can serve as a building block for synthesizing more complex molecules. By introducing functional groups at different positions on the ring or modifying the side chain, researchers can create new derivatives and analogs with potentially interesting biological activities or other functionalities. These derivatives can then be studied for their potential applications in drug discovery or material science .

  • Scaffold for Drug Discovery

    The pyrimidine ring structure is a common motif found in many biologically active molecules, including some FDA-approved drugs. Pyrimidine-4-carbonitrile's simple structure with the nitrile group can be used as a scaffold in drug discovery projects. Researchers can modify this scaffold to create new compounds and screen them for potential interactions with specific biological targets relevant to different diseases .

Pyrimidine-4-carbonitrile is a derivative of pyrimidine, characterized by the presence of a cyano group at the 4-position of the pyrimidine ring. Its chemical formula is C₅H₄N₄, and it features a six-membered aromatic ring containing two nitrogen atoms. The structure can be represented as follows:

text
N / \ C C | | N---C≡N | | C---C

This compound is notable for its ability to participate in various

  • Electrophilic Substitution: The cyano group makes the pyrimidine ring more susceptible to electrophilic substitution at the 5-position. Common reactions include nitration and halogenation .
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, often yielding derivatives with enhanced biological activity .
  • Nucleophilic Addition: The cyano group can act as an electrophile in nucleophilic addition reactions, leading to various substituted products .

Pyrimidine-4-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. Some derivatives have shown promising results in inhibiting tumor growth and bacterial proliferation. The presence of the cyano group is believed to enhance these activities by increasing lipophilicity and facilitating cellular uptake.

Several methods exist for synthesizing pyrimidine-4-carbonitrile:

  • Cyclization Reactions: The compound can be synthesized through cyclization of β-dicarbonyl compounds with amidines or guanidines, often under acidic conditions.
  • Multicomponent Reactions: Techniques such as the Biginelli reaction can be employed to synthesize pyrimidine derivatives in one pot from readily available starting materials .
  • Ultrasound-Assisted Synthesis: This method enhances reaction rates and yields by applying ultrasonic energy during cyclocondensation reactions .

Pyrimidine-4-carbonitrile has various applications:

  • Pharmaceuticals: It serves as a building block for numerous drugs due to its biological properties.
  • Agricultural Chemicals: Its derivatives are explored for use as herbicides and fungicides.
  • Materials Science: Pyrimidine derivatives are used in developing organic semiconductors and fluorescent materials.

Research on the interaction of pyrimidine-4-carbonitrile with biological macromolecules has revealed that it can bind effectively to proteins and nucleic acids. These interactions may contribute to its biological activities, particularly in inhibiting specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Pyrimidine-4-carbonitrile shares structural similarities with various other compounds within the pyrimidine family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CytosineC₄H₅N₃OContains an amino group; essential for DNA/RNA
UracilC₄H₄N₂O₂A key component of RNA; contains two carbonyls
ThymineC₅H₆N₂O₂Methylated form of uracil; found in DNA
FluorouracilC₄H₃FN₂O₂Used in cancer therapy; contains fluorine

Uniqueness of Pyrimidine-4-carbonitrile:

  • The presence of the cyano group at the 4-position distinguishes it from other pyrimidines, enhancing its reactivity and potential applications in drug development.

XLogP3

-0.1

LogP

-0.08 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pyrimidinecarbonitrile

Dates

Modify: 2023-08-16

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